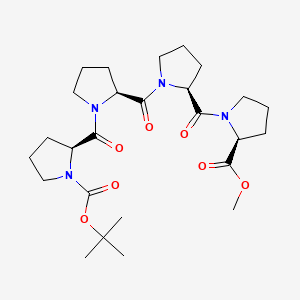
tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester is a synthetic compound with the molecular formula C26H40N4O7 and a molecular weight of 520.62 g/mol . This compound is a derivative of proline, an amino acid, and is often used in peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester typically involves the protection of the amino group of proline using the tert-butyloxycarbonyl (Boc) group. The process begins with the reaction of N-tert-butoxycarbonyl L-proline with L-proline methyl ester hydrochloride in the presence of triethylamine and pivaloyl chloride . The reaction is carried out in dichloromethane at 0°C and then stirred at room temperature for 17 hours. The product is then purified by washing with aqueous citric acid, sodium bicarbonate solution, and brine, followed by drying with anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester undergoes various chemical reactions, including hydrolysis, esterification, and nucleophilic substitution .
Common Reagents and Conditions
Esterification: The compound can be esterified with alcohols in the presence of acid catalysts to form new ester derivatives.
Nucleophilic Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid, leading to the formation of the free amine.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and free amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis . The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group . This selective deprotection is crucial for the stepwise synthesis of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyloxycarbonylprolyl-prolyl-proline methyl ester
- tert-Butyloxycarbonylprolyl-proline methyl ester
- tert-Butyloxycarbonylproline methyl ester
Uniqueness
tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester is unique due to its multiple proline residues, which provide increased stability and reactivity in peptide synthesis . This compound’s structure allows for the formation of more complex peptides compared to similar compounds with fewer proline residues.
Properties
CAS No. |
107500-78-7 |
|---|---|
Molecular Formula |
C26H40N4O7 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
methyl (2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C26H40N4O7/c1-26(2,3)37-25(35)30-16-7-11-19(30)23(33)28-14-5-9-17(28)21(31)27-13-6-10-18(27)22(32)29-15-8-12-20(29)24(34)36-4/h17-20H,5-16H2,1-4H3/t17-,18-,19-,20-/m0/s1 |
InChI Key |
AMTGIUTVKHNYTR-MUGJNUQGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro-](/img/structure/B14328141.png)
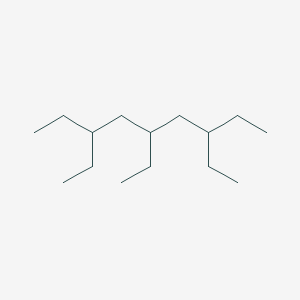
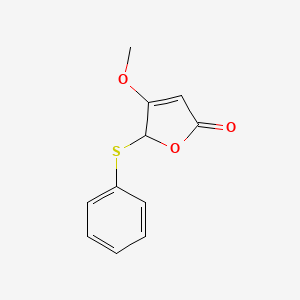

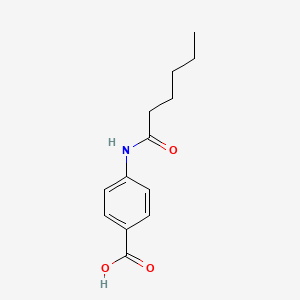
![13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14328164.png)
![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)

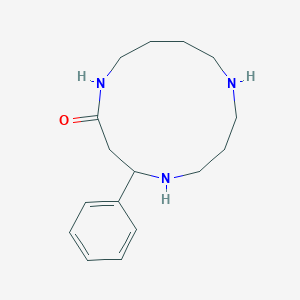
![2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)](/img/structure/B14328189.png)
![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
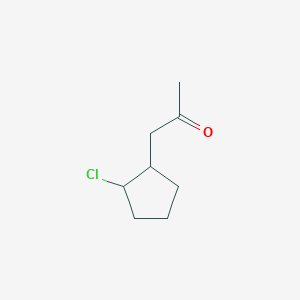
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)
![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)
